molecular formula C19H15N3O3 B2808977 (2Z)-2-[(4-cyanophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide CAS No. 330158-52-6

(2Z)-2-[(4-cyanophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide

Cat. No.: B2808977
CAS No.: 330158-52-6
M. Wt: 333.347
InChI Key: FOBLCNOIUSHYNH-QOCHGBHMSA-N
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Description

This compound belongs to the chromene-3-carboxamide family, characterized by a benzopyran core substituted with an imino group at position 2 and a carboxamide at position 3. Key structural features include:

  • 8-ethoxy group: Enhances lipophilicity and may influence metabolic stability compared to smaller alkoxy substituents.
  • (2Z)-configuration: The Z-isomer is stabilized by intramolecular hydrogen bonding, as observed in similar chromene derivatives .

Properties

IUPAC Name

2-(4-cyanophenyl)imino-8-ethoxychromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3/c1-2-24-16-5-3-4-13-10-15(18(21)23)19(25-17(13)16)22-14-8-6-12(11-20)7-9-14/h3-10H,2H2,1H3,(H2,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOBLCNOIUSHYNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=NC3=CC=C(C=C3)C#N)C(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-cyanophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of an appropriate phenol derivative with an aldehyde under acidic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent, such as sodium cyanide or potassium cyanide.

    Formation of the Imino Group: The imino group can be formed by reacting the cyano-substituted chromene with an amine under basic conditions.

    Ethoxylation: The ethoxy group can be introduced through an etherification reaction using an appropriate ethylating agent, such as ethyl iodide, in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(4-cyanophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the chromene core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of chromene compounds exhibit significant anticancer properties. (2Z)-2-[(4-cyanophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide has been studied for its ability to induce apoptosis in cancer cells. A notable study demonstrated the cytotoxic effects of this compound on various human cancer cell lines, revealing promising results in inhibiting cell proliferation.

Cell Line IC50 (μM)
MCF-78.5
PC-335.0
A5490.9
Caco-29.9

These findings suggest that the compound can effectively target cancer cells, making it a candidate for further development as an anticancer agent.

Antimicrobial Activity

The compound has also shown potential as an antimicrobial agent. Its mechanism involves inhibition of key bacterial enzymes, such as DNA gyrase and dihydrofolate reductase (DHFR). In vitro studies have demonstrated its effectiveness against a range of pathogens, including both Gram-positive and Gram-negative bacteria.

Pathogen Tested MIC (μg/mL) IC50 (μM)
E. coli0.2231.64
S. aureus0.3528.50

These results highlight the compound's potential for developing new antimicrobial therapies.

Enzyme Inhibition Studies

Due to its structural similarities to natural ligands, this compound can be utilized in enzyme inhibition studies. Its ability to interact with specific biological targets makes it valuable for investigating the mechanisms of enzyme action and inhibition.

Receptor Binding Assays

The compound's unique structure allows for exploration in receptor binding assays, which are critical for understanding drug-receptor interactions and the pharmacodynamics of potential therapeutic agents.

Synthetic Building Block

In synthetic organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its functional groups enable further chemical modifications, which are essential for developing new materials and catalysts.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-cyanophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Substituent Variations in the Chromene Scaffold

The following table summarizes key analogs and their structural differences:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Findings References
Target Compound: (2Z)-2-[(4-Cyanophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide 8-ethoxy, 4-cyanophenyl imino C19H15N3O3 333.35 Higher lipophilicity (logP ~3.2 estimated) due to ethoxy; cyano enhances electrophilicity.
(2Z)-N-acetyl-8-methoxy analog (ChemDiv 1319-0025) 8-methoxy, N-acetyl carboxamide, 4-cyanophenyl imino C20H15N3O4 361.35 Acetyl group reduces polarity; methoxy decreases lipophilicity (logP ~2.8).
(2Z)-7-Methoxy-4-cyanophenyl analog (Compound 19) 7-methoxy, 4-cyanophenyl imino C18H13N3O3 319.31 Positional isomerism at methoxy reduces steric hindrance; lower purity (52.7%) in synthesis .
2-[(4-Bromophenyl)imino]-8-ethoxy analog 8-ethoxy, 4-bromophenyl imino C18H15BrN2O3 387.23 Bromine increases molecular weight and halogen bonding potential.
(2Z)-Biphenyl-4-yl imino analog (328555-87-9) 8-ethoxy, biphenyl-4-yl imino C24H20N2O3 384.43 Biphenyl group enhances π-π stacking but may reduce solubility.
(Z)-4-Methylphenyl imino analog (313234-37-6) 8-ethoxy, 4-methylphenyl imino, N-acetyl carboxamide C21H20N2O4 364.39 Methyl group (electron-donating) contrasts with cyano; acetyl modifies pharmacokinetics.

Biological Activity

(2Z)-2-[(4-cyanophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene class, known for its diverse biological activities. This article explores its biological activity, particularly in terms of cytotoxicity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by:

  • Chromene Core : A bicyclic structure that contributes to its biological properties.
  • Cyanophenyl Group : Enhances interaction with biological targets.
  • Carboxamide Functional Group : Imparts solubility and stability.

Synthesis

The synthesis typically involves several steps:

  • Formation of the Chromene Core : Through cyclization reactions involving 2-hydroxybenzaldehyde derivatives.
  • Introduction of the Cyanophenyl Group : Via nucleophilic substitution.
  • Formation of the Imino Group : Through condensation with amines.
  • Formation of the Carboxamide Group : By amidation with carboxylic acid derivatives.

Cytotoxicity

Recent studies have demonstrated that chromene derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown moderate to high potency in inhibiting the proliferation of cancer cells.

Compound Cell Line IC50 (μM)
Compound AMCF-768.4 ± 3.9
Compound BHL-6042.0 ± 2.7
Compound CMOLT-424.4 ± 2.6

In particular, derivatives containing chromene structures have been observed to induce apoptosis, a critical mechanism in cancer treatment, by activating caspases and modulating Bcl-2 family proteins .

The mechanism of action for this compound involves:

  • Enzyme Inhibition : Targeting topoisomerases and other enzymes critical for DNA replication and repair.
  • Receptor Modulation : Interacting with specific receptors that regulate cell growth and apoptosis pathways.

These interactions lead to alterations in cellular signaling pathways, promoting cancer cell death while sparing normal cells, which is a desirable feature in anticancer drug design .

Case Studies

  • Anticancer Activity : A study evaluated various chromene derivatives against breast cancer cell lines and found that compounds similar to (2Z)-2-[(4-cyanophenyl)imino]-8-ethoxy exhibited significant cytotoxicity, particularly against MCF-7 cells, suggesting their potential as anticancer agents .
  • Antimicrobial Properties : Research has indicated that chromene derivatives may also possess antimicrobial activity, making them candidates for further investigation in treating infections alongside their anticancer properties.

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